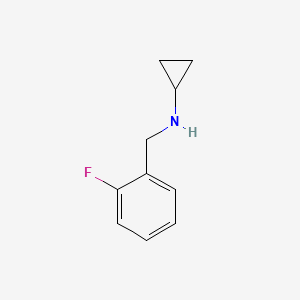

Cyclopropyl-(2-fluoro-benzyl)-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPFBRRGVZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360122 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625435-02-1 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Cyclopropyl 2 Fluoro Benzyl Amine

Electrophilic Aromatic Substitution Reactions of the Fluorobenzyl Moiety in Cyclopropyl-(2-fluoro-benzyl)-amine

The fluorobenzyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. oneonta.edu The regiochemical outcome of such reactions is dictated by the combined electronic effects of the two substituents on the benzene (B151609) ring: the fluorine atom at the C2 position and the cyclopropylmethylamino group at the C1 position.

The fluorine atom is an ortho, para-directing yet deactivating substituent. Its high electronegativity withdraws electron density from the ring inductively, slowing the rate of reaction compared to benzene. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

Conversely, the N-alkyl substituent (-CH2-NH-cyclopropyl) is an activating group. The nitrogen's lone pair can donate electron density to the benzyl (B1604629) ring system, increasing its nucleophilicity and accelerating the rate of electrophilic attack. This group is also ortho, para-directing. libretexts.org

In this compound, these directing effects are synergistic and competitive. The powerful activating effect of the amino group generally dominates over the deactivating effect of the fluorine. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves.

Position 3: Ortho to the fluorine and meta to the activating group.

Position 4: Para to the activating group.

Position 5: Para to the fluorine.

Position 6: Ortho to the activating group.

Given the strong activating nature of the N-alkyl group, substitution is most likely to occur at the positions it most strongly activates: positions 4 (para) and 6 (ortho). Steric hindrance from the adjacent cyclopropylmethylamino group might slightly disfavor substitution at position 6, potentially making position 4 the major product. The fluorine atom also directs to position 5 (its para position), suggesting that a mixture of products is possible depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions and their potential outcomes are summarized in the table below.

| Reaction Type | Reagents | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Cyclopropyl-(2-fluoro-4-nitro-benzyl)-amine |

| Halogenation | Br₂, FeBr₃ | Cyclopropyl-(4-bromo-2-fluoro-benzyl)-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(Cyclopropylaminomethyl)-3-fluorobenzene-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Cyclopropylaminomethyl)-3-fluorophenyl)-ethanone |

Table 1. Potential Electrophilic Aromatic Substitution Reactions.

Reactions Involving the Secondary Amine Functionality of this compound

The secondary amine is a key reactive center, functioning as a potent nucleophile and a base. Its reactivity allows for a wide range of derivatization strategies.

Acylation and Sulfonylation Reactions

Secondary amines readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically high-yielding and proceed under mild conditions. libretexts.orglibretexts.org The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of an acid chloride or anhydride, or the sulfur atom of a sulfonyl chloride. A base, such as pyridine (B92270) or NaOH, is often added to neutralize the HCl byproduct. libretexts.org

| Reaction Type | Reagent | Product Class | General Product Structure |

| Acylation | Acetyl chloride | Amide | N-Cyclopropyl-N-(2-fluoro-benzyl)-acetamide |

| Acylation | Benzoic anhydride | Amide | N-Cyclopropyl-N-(2-fluoro-benzyl)-benzamide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | N-Cyclopropyl-N-(2-fluoro-benzyl)-benzenesulfonamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | N-Cyclopropyl-N-(2-fluoro-benzyl)-4-methyl-benzenesulfonamide |

Table 2. Examples of Acylation and Sulfonylation Reactions.

Alkylation and Reductive Alkylation Reactions

The nitrogen atom of this compound can be further alkylated to yield tertiary amines.

Direct Alkylation: This method involves the reaction of the amine with an alkyl halide via an Sₙ2 mechanism. While straightforward, this reaction can be difficult to control. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to subsequent alkylation and the formation of a quaternary ammonium (B1175870) salt as an overalkylation byproduct. libretexts.orglibretexts.org

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion. The iminium ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine. masterorganicchemistry.com This method avoids the issue of overalkylation. masterorganicchemistry.com

| Method | Reagents | Product Structure |

| Direct Alkylation | Methyl iodide (CH₃I) | Cyclopropyl-(2-fluoro-benzyl)-methyl-amine |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | Cyclopropyl-(2-fluoro-benzyl)-methyl-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Cyclopropyl-(2-fluoro-benzyl)-isopropyl-amine |

| Reductive Amination | Cyclohexanone, NaBH₃CN | Cyclohexyl-cyclopropyl-(2-fluoro-benzyl)-amine |

Table 3. Alkylation and Reductive Alkylation Strategies.

Transformations of the Cyclopropyl (B3062369) Ring in this compound Derivatives

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. The strain energy of the three-membered ring (approximately 27 kcal/mol) makes it susceptible to cleavage by electrophiles, particularly strong acids. nih.gov

In derivatives of 2-phenylcyclopropylamine, superacid-promoted reactions have been shown to cause regioselective protonation and cleavage of the distal C₂-C₃ bond of the cyclopropane (B1198618) ring. nih.gov This process generates a dicationic intermediate that can be trapped by a nucleophile, such as an aromatic solvent in a Friedel-Crafts-type reaction. nih.gov While specific studies on this compound are not prevalent, it is plausible that under harsh acidic conditions (e.g., CF₃SO₃H), its derivatives could undergo similar transformations, leading to ring-opened products. The reaction pathway would likely involve protonation of both the amine and the cyclopropyl ring.

Synthesis of Structural Analogues and Heterocyclic Derivatives Incorporating this compound Motifs

The this compound framework serves as a valuable starting point for the synthesis of a diverse array of structural analogues and more complex heterocyclic systems. The secondary amine functionality is a key handle for elaboration, enabling its incorporation into various cyclic structures through annulation reactions. For instance, reaction with suitable bifunctional electrophiles can lead to the formation of nitrogen-containing heterocycles such as piperazines, diazepanes, or morpholines. organic-chemistry.org

Rational Design of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Rational drug design often employs systematic structural modification to probe the structure-activity relationships (SAR) of a lead compound. The goal is to identify which parts of the molecule are essential for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. drugdesign.org For this compound, SAR studies would involve the synthesis and evaluation of analogues where each of the three main components is systematically altered.

Cyclopropyl Ring Modification: The cyclopropyl group provides a specific steric profile and conformational rigidity. Replacing it with other small cycloalkyl groups (cyclobutyl, cyclopentyl) or with sterically demanding acyclic groups (isopropyl, tert-butyl) can determine the importance of the three-membered ring for biological activity. acs.org

Fluorobenzyl Moiety Modification: The electronic and steric properties of the aromatic ring can be fine-tuned. This includes moving the fluorine atom to the meta or para positions, introducing additional fluorine atoms, or replacing it with other substituents like chlorine, a trifluoromethyl group, or a methoxy (B1213986) group. These changes modulate properties like lipophilicity and hydrogen bonding potential. nih.gov

Amine Linker Modification: The secondary amine itself can be modified. As discussed in section 3.2.2, alkylation introduces new groups that can probe steric tolerance near the binding site. Furthermore, the methylene (B1212753) linker between the amine and the phenyl ring could be homologated (extended) or constrained within a new ring system.

| Molecular Component | Modification Strategy | Rationale for SAR Study | Example Analogue Name |

| Cyclopropyl Ring | Replace with other cycloalkanes or acyclic alkyls | Probe steric and conformational requirements. acs.org | Cyclobutyl-(2-fluoro-benzyl)-amine |

| Cyclopropyl Ring | Replace with an isopropyl group | Evaluate the effect of removing ring strain. | Isopropyl-(2-fluoro-benzyl)-amine |

| Fluorobenzyl Moiety | Move fluorine to the 4-position | Assess the importance of substituent position. | Cyclopropyl-(4-fluoro-benzyl)-amine |

| Fluorobenzyl Moiety | Replace fluorine with a trifluoromethyl group | Increase lipophilicity and metabolic stability. | Cyclopropyl-(2-trifluoromethyl-benzyl)-amine |

| Secondary Amine | N-methylation | Introduce a small alkyl group to explore steric limits. | Cyclopropyl-(2-fluoro-benzyl)-methyl-amine |

Table 4. Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies.

Combinatorial Chemistry Approaches Utilizing this compound as a Scaffold

The unique structural features of this compound, namely the sterically constrained cyclopropyl ring, the flexible benzylamine (B48309) linker, and the electronically modified 2-fluoro-benzyl group, make it an attractive scaffold for the generation of diverse chemical libraries in combinatorial chemistry. The secondary amine functionality serves as a key handle for a multitude of derivatization reactions, allowing for the systematic exploration of chemical space around this core structure.

The primary strategy for employing this compound in combinatorial synthesis involves leveraging the reactivity of the secondary amine. This allows for the attachment of a wide array of building blocks, leading to the rapid generation of a library of analogues. Common combinatorial reactions centered on the amine group include acylation, sulfonylation, reductive amination, and urea/thiourea formation.

Acylation and Sulfonylation:

One of the most straightforward and widely used methods for derivatizing the this compound scaffold is through acylation with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Similarly, reaction with a library of sulfonyl chlorides yields a corresponding library of sulfonamides. These reactions are typically high-yielding and can be performed under parallel synthesis conditions. The resulting amides and sulfonamides introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For instance, a representative library could be constructed by reacting this compound with a collection of commercially available carboxylic acids and sulfonyl chlorides.

Reductive Amination:

Reductive amination provides another powerful tool for expanding the chemical diversity of the scaffold. Reaction of this compound with a library of aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, generates a library of tertiary amines. This approach allows for the introduction of a second, variable benzyl or alkyl group, further probing the steric and electronic requirements of potential binding pockets.

Urea and Thiourea Formation:

The reaction of the scaffold with a diverse panel of isocyanates or isothiocyanates affords libraries of ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions in various biological targets. This strategy enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

A hypothetical combinatorial library design starting from this compound is presented below, showcasing the potential for generating a large number of discrete compounds from a small set of reactants.

Table 1: Hypothetical Combinatorial Library Synthesis from this compound

| Reaction Type | Scaffold | Reagent Class (Examples) | Resulting Functional Group | Potential Library Size (with 100 diverse reagents) |

| Acylation | This compound | Carboxylic Acids / Acid Chlorides (e.g., Acetyl chloride, Benzoyl chloride, Thiophene-2-carbonyl chloride) | Amide | 100 |

| Sulfonylation | This compound | Sulfonyl Chlorides (e.g., Methanesulfonyl chloride, Benzenesulfonyl chloride, Dansyl chloride) | Sulfonamide | 100 |

| Reductive Amination | This compound | Aldehydes / Ketones (e.g., 4-Pyridylcarboxaldehyde, Cyclohexanone, 2-Naphthaldehyde) | Tertiary Amine | 100 |

| Urea Formation | This compound | Isocyanates (e.g., Phenyl isocyanate, tert-Butyl isocyanate, 4-Chlorophenyl isocyanate) | Urea | 100 |

| Thiourea Formation | This compound | Isothiocyanates (e.g., Allyl isothiocyanate, Phenyl isothiocyanate, Ethyl isothiocyanate) | Thiourea | 100 |

The resulting libraries of compounds can then be screened against various biological targets to identify initial hits. The modular nature of this combinatorial approach allows for rapid follow-up synthesis of more focused libraries around any identified active compounds to optimize their properties. While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available research, the principles of its use as a scaffold are well-established through the synthesis of analogous structures in medicinal chemistry. For example, related N-benzyl cyclopropylmethylamines have been derivatized to explore SAR for various biological targets. nih.gov The strategies outlined here represent a logical and chemically sound application of combinatorial principles to this specific scaffold for the purposes of drug discovery and chemical biology.

Mechanistic Investigations of Cyclopropyl 2 Fluoro Benzyl Amine in Biological Systems Pre Clinical Focus

Molecular Target Identification and Validation for Cyclopropyl-(2-fluoro-benzyl)-amine

Pre-clinical research has primarily identified soluble guanylyl cyclase (sGC) as the molecular target for compounds containing the this compound structure, specifically BAY 41-2272.

Soluble guanylyl cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netersnet.org BAY 41-2272 is a potent, NO-independent stimulator of sGC. apexbt.com Unlike endogenous NO, which activates sGC by binding to its heme cofactor, BAY 41-2272 acts at a distinct, allosteric regulatory site on the enzyme. tocris.com This action is dependent on the reduced (Fe2+) state of the heme iron but does not require NO for its primary effect. ersnet.orgfrontiersin.org

The binding of BAY 41-2272 potentiates the enzyme's activity, leading to a significant increase in cGMP production. apexbt.com Studies have shown it can stimulate purified sGC activity by approximately 20-fold on its own. ahajournals.org Furthermore, BAY 41-2272 exhibits a synergistic relationship with NO; in the presence of low NO concentrations, it can enhance sGC activity by up to 200-fold. ahajournals.org This synergistic action is thought to involve a conformational change in the sGC heme pocket induced by BAY 41-2272, which in turn retains diatomic ligands like NO or carbon monoxide (CO), thereby amplifying enzyme activation. arizona.edunih.gov The mechanism involves stabilizing the NO-sGC complex and potentially altering the heme pocket to facilitate activation. nih.govresearchgate.net

While sGC is the primary target, some studies have explored other potential molecular interactions of BAY 41-2272. At concentrations higher than those needed to stimulate sGC, BAY 41-2272 has been observed to cause some inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP. ahajournals.orgphysiology.org However, it is generally considered to have high specificity for sGC and does not significantly inhibit other PDEs like PDE1, PDE2, or PDE9 at therapeutic concentrations. ahajournals.org

In specific cellular contexts, sGC-independent pathways have been proposed. One study in hepatic stellate cells suggested that BAY 41-2272 could inhibit the expression of connective tissue growth factor (CTGF) through a pathway dependent on the protein kinase Akt, rather than the canonical sGC/cGMP pathway. mdpi.com Additionally, research has indicated that related compounds like YC-1, from which BAY 41-2272 was derived, may have other molecular targets, though BAY 41-2272 is noted for its greater potency and specificity for sGC. researchgate.netresearchgate.net

Ligand-Receptor Binding Studies of this compound

The interaction of BAY 41-2272 with its target, sGC, has been investigated using advanced structural and biophysical methods. These are not traditional ligand-receptor binding studies in the context of cell surface receptors but rather focus on the binding to an allosteric site of an intracellular enzyme.

Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) studies have been instrumental in mapping the binding site. frontiersin.orgnih.gov Research suggests that sGC stimulators like BAY 41-2272 and its analogue Riociguat bind to a conserved pocket on the surface of the H-NOX domain of the sGC β1 subunit. frontiersin.orgnih.gov This binding site is located at the interface between the H-NOX domain and the coiled-coil domains of the enzyme. nih.gov

NMR titration experiments have shown that BAY 41-2272 binds to the H-NOX domain with low affinity, but this binding is significantly enhanced in the presence of NO, providing a molecular explanation for their synergistic activity. frontiersin.orgresearchgate.net The binding induces a conformational change in the enzyme, which is critical for its activation. arizona.edu Photolysis experiments have demonstrated that the binding of BAY 41-2272 to sGC alters the heme pocket, making it more difficult for a photolyzed ligand like CO to escape, thus supporting an allosteric regulatory model. arizona.edunih.gov

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Binding Site | Allosteric site on soluble guanylyl cyclase (sGC), likely on the H-NOX domain of the β1 subunit or at the interface with coiled-coil domains. | NMR Spectroscopy, Cryo-Electron Microscopy | frontiersin.orgnih.gov |

| Binding Affinity | Low affinity in the absence of NO; affinity is enhanced by the presence of NO. | NMR Titration | frontiersin.orgresearchgate.net |

| Binding Effect | Induces a conformational change in the sGC heme pocket, retaining diatomic ligands (e.g., NO, CO) and activating the enzyme. | Photolysis Experiments, Spectroscopy | arizona.edunih.gov |

| Heme Dependency | Binding and stimulation are dependent on the reduced (Fe2+) state of the sGC heme group. | Biochemical Assays | ersnet.orgfrontiersin.org |

Modulation of Intracellular Signaling Pathways by this compound at the Molecular Level

The activation of sGC by BAY 41-2272 initiates a cascade of downstream signaling events, primarily mediated by cGMP.

The principal outcome is the activation of the sGC-cGMP-PKG pathway . Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). frontiersin.org This kinase phosphorylates various downstream target proteins, resulting in physiological responses such as the inhibition of platelet aggregation and relaxation of vascular smooth muscle. apexbt.comtocris.com

Research also points to crosstalk with the cAMP pathway . Studies in vascular smooth muscle cells have shown that BAY 41-2272 can increase not only cGMP but also cAMP levels. frontiersin.org This leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at sites specific to both PKG (VASP-Ser239) and PKA (VASP-Ser157), indicating activation of both signaling arms. frontiersin.org

In mononuclear phagocytes, BAY 41-2272 activates signaling pathways that enhance host defense mechanisms. This includes increased phagocytosis, reactive oxygen species (ROS) production, and the release of pro-inflammatory cytokines like TNF-α and IL-12p70. nih.govnih.gov These effects are largely mediated by the generation of cGMP and subsequent activation of PKG. nih.govnih.gov

Furthermore, evidence suggests that BAY 41-2272 can modulate signaling through sGC-independent mechanisms in certain cells. In transforming growth factor-beta 1 (TGFβ1)-activated hepatic stellate cells, BAY 41-2272 was found to inhibit CTGF expression via an Akt-dependent pathway, which was not affected by sGC inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Biological Activity

BAY 41-2272 itself was developed through structure-activity relationship (SAR) studies of an earlier sGC stimulator, YC-1. researchgate.netnih.gov The development of BAY 41-2272 and the subsequent clinical drug Riociguat (BAY 63-2521) from the YC-1 scaffold highlights key structural features necessary for potent sGC stimulation. nih.govresearchgate.netrsc.org

The pyrazolopyridinyl pyrimidine (B1678525) core of BAY 41-2272 was identified as a critical pharmacophore, conferring greater potency than the indazole ring of YC-1. nih.gov Further SAR studies on pyrazolopyridinyl pyrimidine derivatives revealed several key insights:

Amino Substituents: In many cases, diamino analogs at the pyrimidine ring were found to be slightly more potent than their monoamino counterparts. nih.gov

Core Structure: The pyrazolopyridinyl pyrimidine derivatives, as a class, are generally more active in relaxing preconstricted aortic rings than YC-1. nih.gov

Pharmacokinetic Optimization: Further optimization of this chemical series, focusing on properties like oral bioavailability, led to the discovery of Riociguat. ahajournals.orgrsc.org

| Compound/Series | Core Structure | Key SAR Finding | Reference |

|---|---|---|---|

| YC-1 | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole | Pioneering NO-independent sGC stimulator; scaffold for further development. | researchgate.netnih.gov |

| BAY 41-2272 | Pyrazolopyridinyl pyrimidine | More potent than YC-1. The 2-fluoro-benzyl group and the cyclopropyl (B3062369) group are key substitutions for activity. | ahajournals.orgnih.gov |

| Pyrazolopyridinyl Pyrimidine Derivatives | Pyrazolopyridinyl pyrimidine | Diamino analogs on the pyrimidine ring are often more potent than monoamino analogs. This class is generally more potent than YC-1. | nih.gov |

| Riociguat (BAY 63-2521) | Pyrazolopyridinyl pyrimidine | An orally bioavailable analog developed from the same series as BAY 41-2272 with optimized pharmacokinetic properties. | researchgate.netrsc.org |

Computational and Theoretical Chemistry Studies of Cyclopropyl 2 Fluoro Benzyl Amine

Quantum Chemical Calculations on Cyclopropyl-(2-fluoro-benzyl)-amine

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

While experimental spectroscopic data (like NMR and IR) are used for the characterization of this compound, published studies with theoretically predicted spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) derived from quantum chemical calculations are not readily found. These predictions would serve as a valuable tool for the interpretation of experimental spectra.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, its primary biological target is monoamine oxidase A (MAO-A). Docking studies would elucidate the specific binding mode and interactions within the active site of the enzyme. While the inhibitory activity of this compound is known, detailed molecular docking and dynamics simulation studies focusing specifically on this compound are not widely published. Such studies would be valuable to visualize the binding pose and understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its derivatives, QSAR studies would be beneficial in designing new, even more potent and selective MAO-A inhibitors. These models often use descriptors derived from the molecular structure to predict activity. However, specific QSAR studies where this compound is part of the training or test set are not prominently featured in the literature, which tends to focus on broader classes of inhibitors.

Conformational Analysis of this compound

Applications of Cyclopropyl 2 Fluoro Benzyl Amine in Chemical Biology and Drug Discovery Research

Cyclopropyl-(2-fluoro-benzyl)-amine as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The structure of this compound contains two key components that contribute to its potential as such a scaffold: the cyclopropylamine (B47189) moiety and the 2-fluorobenzyl group.

The cyclopropylamine group is a well-established pharmacophore found in a variety of bioactive molecules. Its rigid, three-dimensional structure can provide a favorable orientation for interactions with protein binding sites. Furthermore, the strained cyclopropane (B1198618) ring can influence the electronic properties of the amine group, potentially enhancing binding affinity and modulating metabolic stability.

The 2-fluorobenzyl group also plays a crucial role. The fluorine atom can alter the compound's lipophilicity, metabolic stability, and binding interactions through the formation of hydrogen bonds and other non-covalent interactions. The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.

While direct studies proclaiming this compound as a universally recognized privileged scaffold are not abundant, the closely related 2-phenylcyclopropylmethylamine (PCPMA) scaffold has been identified as a valuable template for designing drugs targeting the central nervous system (CNS). This suggests that the core structure of this compound holds significant potential for broader applications in medicinal chemistry.

Utility of this compound in the Synthesis of Novel Research Probes

Research probes are essential tools in chemical biology for studying the function and localization of proteins and other biological targets. The development of selective and potent probes often relies on the use of versatile chemical building blocks. This compound can serve as a valuable precursor in the synthesis of such probes due to the reactivity of its primary amine group, which allows for straightforward chemical modification and attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

Although specific examples of research probes directly synthesized from this compound are not prevalent in the literature, the general utility of cyclopropane-containing molecules in probe development is recognized. For instance, the creation of diverse libraries of chiral cyclopropane scaffolds has been highlighted as a valuable resource for drug discovery and the development of chemical probes.

Development of Chemical Libraries Incorporating this compound Substructures

Chemical libraries are collections of diverse small molecules that are screened for biological activity against various targets. The inclusion of unique and structurally interesting building blocks is crucial for increasing the chemical diversity of these libraries and improving the chances of identifying novel hit compounds.

This compound is an attractive building block for the synthesis of chemical libraries for several reasons:

Structural Complexity: Its three-dimensional nature, conferred by the cyclopropane ring, provides a departure from the flat, aromatic structures that are common in many screening collections.

Functionality: The primary amine serves as a convenient handle for a wide range of chemical transformations, allowing for the rapid generation of a diverse set of derivatives.

Companies that specialize in providing building blocks for drug discovery often include compounds like this compound in their catalogs, underscoring their value to the medicinal chemistry community.

Role of this compound in Cardiovascular Research Targeting

A significant application of a derivative of the this compound scaffold is in the synthesis of the antiplatelet drug, Prasugrel. A key intermediate in the industrial synthesis of Prasugrel is α-cyclopropylcarbonyl-2-fluorobenzyl halogen. This intermediate is directly derived from a precursor that shares the core structure of this compound.

Prasugrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation. It is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.

The table below highlights the key compounds involved in this context:

| Compound Name | Role | Therapeutic Area |

| Prasugrel | P2Y12 Receptor Antagonist | Cardiovascular |

| α-Cyclopropylcarbonyl-2-fluorobenzyl halogen | Key Synthetic Intermediate | Cardiovascular |

This clear synthetic lineage firmly establishes the relevance of the this compound substructure in the development of cardiovascular therapies.

Significance of this compound in Neurological Research Targeting

The potential for this compound in neurological research is largely inferred from studies on analogous compounds. As previously mentioned, 2-phenylcyclopropylmethylamine (PCPMA) has been described as a privileged scaffold for the design of drugs targeting the central nervous system. Compounds containing the PCPMA scaffold have shown therapeutic effects for a variety of CNS diseases, including depression and Parkinson's disease.

The structural similarity between this compound and PCPMA suggests that the former could also serve as a valuable starting point for the discovery of novel CNS agents. The introduction of the 2-fluoro substituent on the benzyl (B1604629) ring could offer advantages in terms of metabolic stability and brain penetration, which are critical properties for drugs targeting the CNS.

Research into fluorine-containing compounds has demonstrated their importance in the development of psychotropic drugs. While direct studies on the neurological effects of this compound are lacking, the foundational role of its core structure in established CNS-active scaffolds points to a promising area for future investigation.

The table below presents examples of related compounds and their targets in neurological research, illustrating the potential of the core scaffold.

| Compound Class/Scaffold | Target/Application | Therapeutic Area |

| 2-Phenylcyclopropylmethylamine (PCPMA) Analogs | Monoamine Oxidase (MAO) Inhibition | Neurological (Antidepressant) |

| Fluorine-containing Indole Derivatives | CNS Activity (Analgesic, Anticonvulsant) | Neurological |

Advanced Methodological Approaches in the Study of Cyclopropyl 2 Fluoro Benzyl Amine

Advanced Spectroscopic Techniques for Structural Elucidation of Cyclopropyl-(2-fluoro-benzyl)-amine Derivatives

The structural elucidation of this compound and its derivatives relies heavily on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide a detailed view of the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each distinct proton environment. The aromatic protons of the 2-fluorobenzyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The benzylic protons (CH₂) would likely resonate as a doublet around δ 3.8-4.0 ppm, coupled to the amine proton. The protons of the cyclopropyl (B3062369) ring are expected in the upfield region (δ 0.3-0.9 ppm), displaying complex splitting due to their diastereotopic nature and coupling with each other and the amine proton. The amine proton itself would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The aromatic carbons would be observed in the δ 115-165 ppm range, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon would be expected around δ 50-55 ppm, while the cyclopropyl carbons would appear in the highly shielded region of δ 3-15 ppm.

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom. For a 2-fluoro-benzyl group, a single resonance would be expected, with its chemical shift providing information about the electronic environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the benzylic and amine protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are commonly used for amines. The protonated molecule [M+H]⁺ would be the most prominent ion. Fragmentation patterns observed in MS/MS experiments can further confirm the structure, with characteristic losses of the cyclopropyl group or cleavage of the benzylic C-N bond.

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ ppm) | Aromatic (4H): 7.0-7.5; Benzylic CH₂ (2H): ~3.9; Amine NH (1H): broad; Cyclopropyl CH (1H): ~2.2; Cyclopropyl CH₂ (4H): 0.3-0.9 |

| ¹³C NMR | Chemical Shift (δ ppm) | Aromatic: 115-165 (C-F coupling); Benzylic CH₂: ~53; Cyclopropyl CH: ~30; Cyclopropyl CH₂: ~5-15 |

| ¹⁹F NMR | Chemical Shift (δ ppm) | ~ -115 to -125 (relative to CFCl₃) |

| HRMS (ESI-TOF) | m/z | [M+H]⁺ calculated for C₁₀H₁₃FN⁺: 166.1027, found: ~166.1025 |

Chromatographic and Separation Methodologies for this compound Purification and Analysis

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis and purification of amine compounds. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure protonation of the amine and good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities. Detection is commonly achieved using a UV detector, typically at a wavelength where the benzene (B151609) ring absorbs, such as 254 nm. For higher sensitivity and selectivity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used as the detector.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, which utilizes smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. acs.org A UPLC-MS system, combining the high separation power of UPLC with the sensitive and specific detection of mass spectrometry, is a powerful tool for the rapid analysis and impurity profiling of this compound. acs.org

Gas Chromatography (GC): While less common for non-volatile amines, GC can be used for the analysis of this compound, potentially after derivatization to increase its volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and identification of volatile components.

Table 2: Exemplary HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | Dependent on exact conditions, but typically in the mid-range of the gradient |

Crystallographic Studies of this compound and Its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For amines like this compound, crystallographic studies are often performed on their hydrochloride or other salt forms, which tend to form higher quality crystals.

The crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the conformation of the molecule, for instance, the relative orientation of the cyclopropyl and 2-fluorobenzyl groups. Of particular interest would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonds involving the amine proton (as a donor) and the fluoride (B91410) atom or the counter-ion (in the case of a salt) as an acceptor would likely be a dominant feature. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

While no specific crystal structure for this compound is publicly available, analysis of related structures, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, reveals common packing motifs and hydrogen bonding networks in similar cyclopropyl-amide systems. researchgate.net In such structures, the amide N-H group often forms a hydrogen bond with an acceptor atom on a neighboring molecule, leading to the formation of chains or sheets. researchgate.net A similar arrangement could be expected for the amine hydrochloride salt of the title compound.

Table 3: Anticipated Crystallographic Parameters for this compound Hydrochloride

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |

| Key Bond Lengths (Å) | C-F: ~1.35; C-N (benzyl): ~1.47; C-N (cyclopropyl): ~1.46; C-C (cyclopropyl): ~1.51 |

| Key Intermolecular Interactions | N-H···Cl hydrogen bonds; potential C-H···F interactions; π-π stacking of aromatic rings |

Future Research Directions and Unanswered Questions Regarding Cyclopropyl 2 Fluoro Benzyl Amine

Exploration of Novel Synthetic Pathways for Economical and Scalable Production of Cyclopropyl-(2-fluoro-benzyl)-amine

The viability of this compound for broader applications hinges on the development of efficient and cost-effective manufacturing processes. Current synthetic routes are often suitable for laboratory-scale production but may not be readily adaptable for industrial output. Future research should prioritize the development of novel synthetic strategies that are both economical and scalable.

One promising avenue lies in the exploration of catalytic methods. For instance, the development of a one-pot synthesis from readily available starting materials like 2-fluorobenzaldehyde (B47322), cyclopropylamine (B47189), and a suitable reducing agent, facilitated by a highly efficient and recyclable catalyst, could significantly streamline the production process. Research into scalable methods for producing key intermediates, such as cyclopropylmethyl halides, is also crucial. A patented process for producing cyclopropylmethyl halides from cyclopropanemethanol using a dialkyl sulfide (B99878) and an N-halosuccinimide complex offers a potential starting point for optimization. google.com

Furthermore, adapting methodologies used for structurally related compounds could prove fruitful. For example, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, which involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. nih.gov Investigating analogous transformations for the synthesis of the benzylamine (B48309) moiety could lead to more efficient and scalable routes.

Table 1: Potential Starting Materials and Reagents for Scalable Synthesis

| Starting Material/Reagent | Potential Role in Synthesis | Reference |

| 2-Fluorobenzaldehyde | Source of the 2-fluorobenzyl group | nih.gov |

| Cyclopropylamine | Source of the cyclopropylamino moiety | |

| Cyclopropanemethanol | Precursor to cyclopropylmethyl halides | google.com |

| N-Halosuccinimide | Halogenating agent | google.com |

| Dialkyl sulfide | Reagent in halide formation | google.com |

Deeper Mechanistic Insights into the Biological Activity of this compound at the Cellular and Subcellular Levels

While the precise biological role of this compound is yet to be elucidated, its structural motifs suggest a potential for interaction with biological systems. The cyclopropyl (B3062369) group can confer metabolic stability and unique conformational properties, while the fluorobenzyl moiety can influence binding affinity and electronic characteristics. Future research should focus on unraveling the compound's mechanism of action at both the cellular and subcellular levels.

Initial investigations could involve broad-spectrum screening against various cell lines and receptor panels to identify potential biological targets. Techniques such as affinity chromatography and mass spectrometry-based proteomics could then be employed to pinpoint specific protein interactions. Understanding the subcellular localization of the compound is another critical step. Does it accumulate in specific organelles, such as the mitochondria, or does it act on cell surface receptors?

The biological activities of structurally similar compounds can offer valuable clues. For instance, various cyclopropyl-containing compounds have demonstrated a range of biological effects, including acting as enzyme inhibitors. nih.gov Similarly, fluorinated benzylamines are present in a number of biologically active molecules. Elucidating whether this compound shares any of these activities would be a significant step forward.

Discovery of New Applications for this compound as a Chemical Building Block

Beyond its potential biological activity, this compound holds promise as a versatile building block in organic synthesis. The presence of a reactive secondary amine, a robust cyclopropyl group, and an aromatically substituted fluorine atom provides multiple handles for chemical modification.

Future research should explore the reactivity of this compound in a variety of chemical transformations. For example, the secondary amine can be readily acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. The aromatic fluorine atom could potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

The unique conformational constraints imposed by the cyclopropyl ring could be exploited in the design of novel ligands for catalysis or as scaffolds for combinatorial libraries. A related compound, Cyclopropyl-(2,3-dichloro-benzyl)-amine, has been noted for its use as a building block in the synthesis of more complex molecules, suggesting a similar potential for the title compound. The broader utility of cyclopropanes in organic synthesis is well-documented, and exploring the specific applications of this fluorinated benzylamine derivative is a logical next step. acs.org

Computational Predictions Guiding the Design of Next-Generation this compound Analogues

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel bioactive molecules. In the context of this compound, computational methods can be employed to predict the properties of its analogues and guide the design of next-generation compounds with enhanced activity, selectivity, or improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a sufficient number of analogues with measured biological activity are synthesized. nih.gov These studies can identify key structural features that correlate with a desired biological effect. For instance, the position of the fluorine atom on the benzyl (B1604629) ring, the nature of substituents on the cyclopropyl ring, or the replacement of the cyclopropyl group with other small rings could be systematically investigated.

Molecular docking simulations could be used to predict the binding modes of this compound and its analogues to potential biological targets. This can provide valuable insights into the specific interactions that govern binding affinity and selectivity, thereby informing the design of more potent and specific compounds. The design of fluorinated cyclopropane (B1198618) derivatives of other bioactive amines has successfully led to the identification of selective receptor agonists, demonstrating the power of this approach. nih.gov

Table 2: Key Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H12FN | 165.21 | 625435-02-1 |

| Cyclopropyl-(2,3-dichloro-benzyl)-amine | C10H11Cl2N | 216.11 | 625437-42-5 |

| N-(Cyclopropylmethyl)-4-fluoro-benzylamine | C11H14FN | 179.24 | 1019538-79-4 |

| 2-Fluorobenzylamine | C7H8FN | 125.15 | 89-99-6 |

Q & A

Q. What are the optimal synthetic routes for preparing Cyclopropyl-(2-fluoro-benzyl)-amine?

this compound can be synthesized via nucleophilic aromatic substitution. A reported method involves reacting cyclopropylamine with 2-fluoronitrobenzene in dimethylformamide (DMF) at ambient temperature for 12 hours. The reaction is monitored by TLC, followed by extraction with ethyl acetate and brine, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure . Alternative routes may include reductive amination of 2-fluorobenzaldehyde with cyclopropylamine using catalysts like NaBH₃CN.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm the cyclopropane ring and fluorine-substituted benzyl group.

- Mass Spectrometry (MS) : For molecular weight verification.

- TLC : To monitor reaction progress (e.g., using EtOAc/hexane eluents) .

- FT-IR : To identify amine (-NH) and aromatic C-F stretches (~1250 cm⁻¹).

Advanced Research Questions

Q. How does the cyclopropane ring influence the Curtius rearrangement mechanism in related compounds?

Cyclopropane-containing azides undergo Curtius rearrangement via a concerted mechanism with distinct transition states. Density Functional Theory (DFT) calculations reveal that cyclopropyl-2-enoyl azides exhibit lower activation energies (ΔE‡ = 27.8–29.3 kcal/mol) compared to saturated analogs due to weaker C-C bonds in the strained ring. The rearrangement involves simultaneous N₂ loss and isocyanate formation, with transition states showing distorted N-C-O angles (~90°) .

Table 1 : Activation Energies for Curtius Rearrangement

| Substrate | ΔE‡ (kcal/mol) | Method | Reference |

|---|---|---|---|

| Cycloprop-2-enoyl azide | 27.8 | DFT/B3LYP | |

| Cyclopropanecarbonyl azide | 29.3 | CBS-QB3 | |

| Benzoyl azide | 30.0 | CCSD(T)/DFT |

Q. Are there computational strategies to predict the reactivity of this compound derivatives?

Yes. DFT (B3LYP/6-311+G(d,p)) and CBS-QB3 methods are effective for modeling reaction pathways. For example:

- Transition State Analysis : IRC calculations confirm concerted mechanisms by tracking N₂ dissociation and isocyanate formation .

- Solvent Effects : CPCM models simulate polar solvents (e.g., DMF), which stabilize charged intermediates .

- Steric Effects : Syn-C-N conformers are favored due to reduced steric hindrance between the cyclopropane ring and benzyl group .

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?

Fluorine at the 2-position on the benzyl group enhances receptor binding affinity due to:

Q. What contradictions exist between experimental and computational data for Curtius rearrangements?

While most studies support a concerted mechanism , some propose minor contributions from stepwise pathways (e.g., nitrene intermediates). For example:

- DFT vs. Experimental ΔE‡ : Computed activation energies for cyclopropenoyl azides (27.8 kcal/mol) align with experimental Eyring parameters (ΔH‡ = 25–30 kcal/mol) .

- Steric vs. Electronic Effects : Cyclopropane ring strain lowers ΔE‡, but π-stabilization from C=C bonds is less significant than initially hypothesized .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time for nitrobenzene derivatives .

- Kinetic Studies : Employ ¹H NMR to monitor reaction progress (e.g., azide decay at 5.5–6.0 ppm) .

- Data Validation : Cross-reference DFT results with higher-level methods (e.g., CCSD(T)) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.